6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane
Description
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2S/c1-11-3-4-13(9-12(11)2)21(19,20)18-7-5-14(6-8-18)10-15(14,16)17/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJDLANXOKAVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC3(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[25]octane typically involves multiple steps, starting from readily available precursorsFor instance, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, can be employed to introduce the sulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial to minimize by-products and achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the difluoro groups, potentially leading to the formation of mono-fluoro or non-fluorinated analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of analogs.
Scientific Research Applications
6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane exerts its effects involves interactions with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the difluoro groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Differences
- Core Modifications : The target compound’s azaspiro[2.5]octane core differs from diazaspiro[3.4]octane (e.g., ) in ring size and nitrogen placement, impacting conformational flexibility and binding pocket compatibility.
- Fluorination: The 1,1-difluoro motif enhances metabolic stability and lipophilicity relative to non-fluorinated spirocycles (e.g., 1-oxa variants in ).
Pharmacological Potential
- The 4-chlorophenylsulfonyl analog () has been explored for protease inhibition, suggesting the target compound may share similar applications.
Biological Activity
6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C17H13F2NO3S
- Molecular Weight : 349.35 g/mol
- CAS Number : 1326806-71-6
The compound acts as an agonist for the glucagon-like peptide-1 (GLP-1) receptor, which is crucial in regulating insulin secretion and glucose metabolism. Activation of this receptor can lead to:
Pharmacological Effects
- Anti-diabetic Potential : The compound has been optimized to enhance GLP-1 receptor activity, making it a candidate for diabetes management by improving glycemic control.
- Analgesic and Anti-inflammatory Properties : Similar compounds have demonstrated potent analgesic effects in various animal models, suggesting potential applications in pain management .
Study on GLP-1 Agonists
A recent study focused on a series of 6-azaspiro[2.5]octane derivatives highlighted their efficacy as GLP-1 agonists. The research utilized cryogenic electron microscopy to elucidate structure-activity relationships (SAR), confirming the compound's role in stimulating insulin secretion effectively .
In Vivo Studies
In vivo studies have shown that compounds similar to this compound exhibit significant reductions in blood glucose levels when administered to diabetic models. For instance:
- ED50 Values : Compounds in this class showed ED50 values ranging from 2 to 5 mg/kg in acute models, indicating strong potency compared to traditional NSAIDs with better gastrointestinal tolerability .
Table of Biological Activities
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane?
Methodological Answer: Begin with a retrosynthetic analysis focusing on the azaspiro[2.5]octane core and sulfonyl group introduction. Use Suzuki-Miyaura coupling for aryl group attachment, as demonstrated in analogous spirocyclic systems . Optimize reaction conditions (e.g., solvent polarity, temperature) using a fractional factorial design to assess variables like catalyst loading and protecting group stability. Monitor intermediates via LC-MS and NMR to identify bottlenecks, such as undesired ring-opening or sulfonation inefficiency .
Q. How can researchers characterize the stereochemical and electronic properties of this compound?
Methodological Answer: Employ a combination of X-ray crystallography (for absolute configuration) and computational DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions. Validate computational models against experimental data, such as NMR chemical shifts and dipole moments. Use NOESY experiments to confirm spatial proximity of the difluoro and sulfonyl groups, which may influence conformational rigidity .
Q. What stability considerations are critical for handling this compound in aqueous environments?
Methodological Answer: Conduct accelerated stability studies under varying pH (2–12) and temperature (4–40°C) conditions. Use HPLC to quantify degradation products, such as hydrolyzed spirocyclic intermediates or sulfonic acid derivatives. Pair with Arrhenius modeling to predict shelf life. Stabilizers like cyclodextrins may mitigate hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound’s spirocyclic core?
Methodological Answer: Synthesize analogs with modifications to the spiro ring size (e.g., 6-azaspiro[3.4]octane), substituent positions (e.g., 2,5-dimethylphenyl), or fluorination patterns. Use a high-throughput screening (HTS) platform to assess binding affinity against target proteins (e.g., kinases or GPCRs). Apply QSAR models to correlate steric/electronic parameters (Hammett constants, LogP) with activity, iteratively refining synthetic priorities based on statistical significance (p < 0.05) .
Q. What computational approaches are effective in predicting the compound’s interaction with biological targets?
Methodological Answer: Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations to map binding poses and residence times. Validate predictions using SPR (surface plasmon resonance) for kinetic binding assays. For targets with unresolved structures, employ homology modeling (SWISS-MODEL) guided by conserved active-site motifs. Cross-reference with pharmacophore models to prioritize synthesis of derivatives .
Q. How should researchers address contradictions in reported reactivity data for similar azaspiro compounds?
Methodological Answer: Conduct a meta-analysis of published datasets to identify variables like solvent polarity, catalyst systems, or measurement techniques (e.g., UV vs. fluorescence detection). Replicate conflicting experiments under standardized conditions, using DOE (design of experiments) to isolate confounding factors. Publish negative results to clarify mechanistic ambiguities, such as competing ring-opening pathways under acidic vs. basic conditions .
Q. What experimental frameworks are suitable for studying the compound’s potential as a chiral catalyst?
Methodological Answer: Design enantioselective catalysis trials (e.g., asymmetric aldol reactions) using the spirocyclic core as a chiral scaffold. Monitor enantiomeric excess (ee) via chiral HPLC or CE. Compare performance with established catalysts (e.g., proline derivatives) under identical conditions. Mechanistic studies (e.g., kinetic isotope effects) can elucidate transition-state stabilization by the difluoro motif .
Methodological Notes
- Data Tables : Include comparative tables for reaction yields (optimized vs. baseline conditions), stability half-lives (pH-dependent), and SAR parameters (IC50, LogD).
- Theoretical Frameworks : Anchor studies in hyperconjugation theory (to explain sulfonyl group reactivity) or frontier molecular orbital (FMO) analysis for reaction mechanisms .
- Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for computational datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
